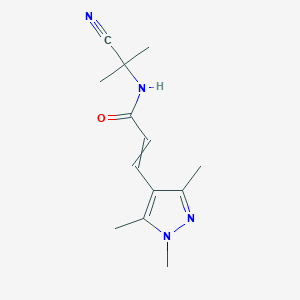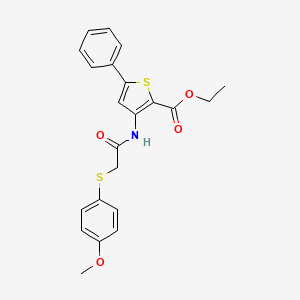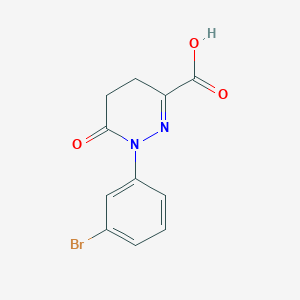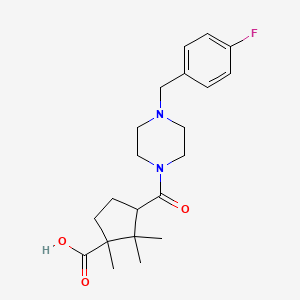
3-(4-(4-Fluorobenzyl)piperazin-1-carbonyl)-1,2,2-trimethylcyclopentancarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C21H29FN2O3 and its molecular weight is 376.472. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- PARP-Inhibitoren haben in der Krebstherapie an Bedeutung gewonnen. Diese Verbindung wirkt als PARP-1- und PARP-2-Inhibitor, die an der DNA-Reparatur beteiligte Enzyme sind. Durch die Inhibition von PARP sensibilisiert es Krebszellen für DNA-Schäden, wodurch sie anfälliger für Chemotherapie oder Strahlentherapie werden .
Krebsforschung und PARP-Inhibition
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is the Poly (ADP-ribose) polymerase (PARP) family of proteins, specifically PARP-1 and PARP-2 . These proteins play a crucial role in cellular processes such as DNA repair and programmed cell death.
Mode of Action
3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid interacts with its targets, PARP-1 and PARP-2, by inhibiting their enzymatic activity . This inhibition prevents the PARP proteins from repairing damaged DNA in cancer cells, leading to cell death.
Biochemical Pathways
The compound affects the DNA repair pathway in cells. By inhibiting PARP-1 and PARP-2, 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .
Pharmacokinetics
It is known that the compound has good oral bioavailability
Result of Action
The result of the action of 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is the induction of cell death in cancer cells. By inhibiting PARP-1 and PARP-2, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death .
Biochemische Analyse
Biochemical Properties
Therefore, it’s difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 3-(4-(4-Fluorobenzyl)piperazine-1-carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid vary with different dosages in animal models .
Eigenschaften
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-20(2)17(8-9-21(20,3)19(26)27)18(25)24-12-10-23(11-13-24)14-15-4-6-16(22)7-5-15/h4-7,17H,8-14H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUAESWMTIGHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)
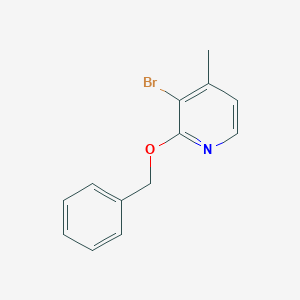
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
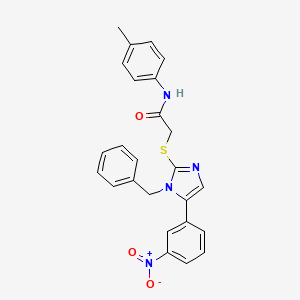
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)
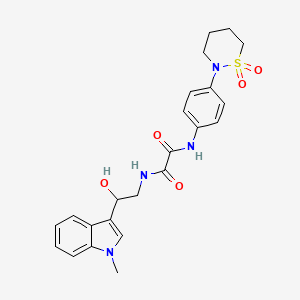
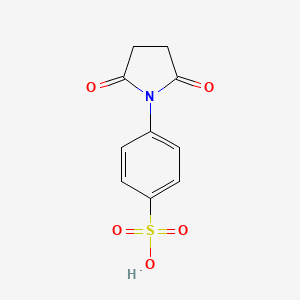
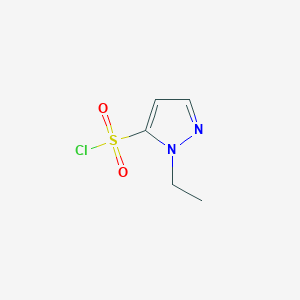
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)
